![molecular formula C8H12N2O2 B3013501 Ethyl 1-Ethylpyrazole-4-carboxylate CAS No. 447401-91-4](/img/structure/B3013501.png)
Ethyl 1-Ethylpyrazole-4-carboxylate
Overview
Description
Ethyl 1-Ethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
A series of Pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The synthesis of pyrazole derivatives is an important area of organic chemistry, with various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system being used .Molecular Structure Analysis
The InChI code for Ethyl 1-Ethylpyrazole-4-carboxylate is 1S/C8H12N2O2/c1-3-10-6-7 (5-9-10)8 (11)12-4-2/h5-6H,3-4H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
Ethyl 1-Ethylpyrazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 168.19 and a molecular formula of C8H12N2O2 .Scientific Research Applications
- Pyrazole Scaffold : Ethyl 1-Ethylpyrazole-4-carboxylate serves as a building block in the synthesis of pyrazole derivatives. Researchers use it to create novel compounds with potential pharmaceutical applications .
- Drug Design : The pyrazole structure is present in many bioactive molecules. Scientists explore modifications of this scaffold to design new drugs, such as anti-inflammatory agents, antivirals, and anticancer compounds .
- Pesticides : Pyrazole-based compounds exhibit pesticidal activity. Researchers investigate derivatives of Ethyl 1-Ethylpyrazole-4-carboxylate for their effectiveness against pests and diseases in agriculture .
- Ligand Design : Ethyl 1-Ethylpyrazole-4-carboxylate can act as a ligand in coordination chemistry. It forms complexes with transition metals, which have applications in catalysis, materials science, and bioinorganic chemistry .
- Fluorescent Dyes : Researchers explore the photophysical properties of pyrazole derivatives. Ethyl 1-Ethylpyrazole-4-carboxylate may serve as a fluorescent probe for biological imaging or sensing applications .
- Semiconducting Properties : Pyrazole-containing molecules can be incorporated into organic electronic devices. Ethyl 1-Ethylpyrazole-4-carboxylate derivatives might contribute to the development of organic semiconductors for flexible displays or sensors .
- Enzyme Inhibitors : Researchers investigate the inhibitory effects of pyrazole-based compounds on specific enzymes. Ethyl 1-Ethylpyrazole-4-carboxylate derivatives could play a role in drug discovery by targeting enzymes involved in diseases .
Organic Synthesis and Medicinal Chemistry
Agrochemicals and Crop Protection
Coordination Chemistry and Metal Complexes
Photophysical Properties and Fluorescent Probes
Materials Science and Organic Semiconductors
Biochemical Studies and Enzyme Inhibition
Safety and Hazards
Ethyl 1-Ethylpyrazole-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-Ethylpyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
properties
IUPAC Name |
ethyl 1-ethylpyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGRKQJBBYAGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Ethylpyrazole-4-carboxylate |
Synthesis routes and methods
Procedure details
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